Fmoc-γ-Carboxyglutamic acid (γ,γ'-tert-butyl ester) [Fmoc-Gla(OtBu)2-OH] is a specifically protected derivative of the uncommon amino acid γ-carboxyglutamic acid (Gla). [] Gla is characterized by its strong affinity for mineral surfaces and metal ions. [] Fmoc-Gla(OtBu)2-OH serves as a crucial building block in Fmoc-based solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. [] The Fmoc group acts as a temporary protecting group for the α-amino function, while the tert-butyl esters protect the two γ-carboxylic acid groups, allowing for controlled and sequential addition of amino acids during peptide synthesis. []
Fmoc-D-Gla(otbu)2-OH, or N-α-fluorenylmethyloxycarbonyl-D-γ-carboxyglutamic acid-γ,γ’-tert-butyl ester, is a derivative of γ-carboxyglutamic acid, an uncommon amino acid known for its ability to bind to mineral surfaces and metal ions. This compound is utilized primarily in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The introduction of the γ-carboxyl group in glutamic acid is significant for various biological functions and interactions, making this compound valuable in biochemical research and applications.
Fmoc-D-Gla(otbu)2-OH falls under the category of protected amino acids used in peptide chemistry. It is classified as a γ-carboxylic acid derivative due to the presence of the γ-carboxyl group on the glutamic acid backbone. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protecting group for the amino functionality during peptide assembly.
The synthesis of Fmoc-D-Gla(otbu)2-OH typically involves several key steps:
The synthesis can be achieved through various coupling reagents and solvents, including:
The molecular structure of Fmoc-D-Gla(otbu)2-OH features:
The molecular formula for Fmoc-D-Gla(otbu)2-OH is C₁₈H₃₃N₃O₈, with a molar mass of approximately 389.47 g/mol. The compound's structure allows it to participate effectively in peptide bond formation while maintaining stability during synthesis.
Fmoc-D-Gla(otbu)2-OH participates in several key reactions during peptide synthesis:
The removal of the Fmoc protecting group is generally performed under mild conditions, ensuring that sensitive functional groups remain intact throughout the synthesis process .
The mechanism by which Fmoc-D-Gla(otbu)2-OH functions primarily revolves around its role in solid-phase peptide synthesis:
This process allows for stepwise elongation of peptides while maintaining control over the sequence and composition, which is crucial for synthesizing complex peptides and proteins.
Relevant data indicate that careful handling and storage are necessary to maintain its integrity during use .
Fmoc-D-Gla(otbu)2-OH has significant applications in scientific research:
Gla residues are indispensable for the function of several vitamin K-dependent (VKD) proteins involved in critical physiological pathways. Their unique molecular architecture enables high-affinity, cooperative binding of multiple calcium ions (Ca²⁺), triggering essential conformational changes:
Coagulation and Anticoagulation: Gla domains in coagulation factors (FVII, FIX, FX, prothrombin) and anticoagulant proteins (Protein C, Protein S) undergo Ca²⁺-dependent structural transitions. These transitions expose hydrophobic domains and enable specific, high-affinity binding to anionic phospholipid membranes (e.g., phosphatidylserine) present on activated platelets or damaged endothelial cells. This membrane localization is absolutely required for the assembly of enzymatic complexes that regulate blood clotting. Magnesium (Mg²⁺) acts synergistically with Ca²⁺ at physiological concentrations, enhancing phospholipid binding and the proteolytic activities of complexes like FVIIa/TF (activating FX and FIX) and APC (inactivating FVa) [1]. Structural studies reveal specific metal binding sites within the Gla domain, with positions 1, 4, and 7 exhibiting a propensity for Mg²⁺ binding under certain conditions, influencing the ω-loop conformation crucial for phospholipid or receptor (e.g., EPCR) binding [1].
Vascular and Skeletal Mineralization: Matrix Gla Protein (MGP) is a potent extracellular inhibitor of soft tissue calcification, particularly in the vasculature and cartilage. Its activity is entirely dependent on its five Gla residues. MGP binds Ca²⁺ ions with high affinity, preventing inappropriate hydroxyapatite crystal formation and growth. Synthetic MGP studies confirm its extremely low solubility in physiological salt solutions, a property intrinsic to its native structure and function, though solubility increases in specific buffers like borate at pH 7.4 without NaCl [2]. Ca²⁺ binding induces a significant conformational shift in MGP, characterized by a sharp increase in alpha-helicity, detectable by circular dichroism and altered HPLC retention time [2].
Structural Basis of Function: The Gla domain undergoes a Ca²⁺-dependent transformation from an unfolded, non-functional state to a folded, functional conformation. This folded state positions the Gla residues to form a cluster of negatively charged carboxylates that coordinate multiple Ca²⁺ ions. This coordination is essential for mediating the interaction between the Gla domain and phospholipid membranes via bridging Ca²⁺ ions [1] [9]. The precise metal occupancy (Ca²⁺ vs. Mg²⁺) at specific sites within the Gla domain can be modulated by ligand binding (e.g., sEPCR binding to APC-Gla replaces Mg²⁺ with Ca²⁺ at position 4) and influences the functional conformation of the ω-loop [1]. Removal of the Gla domain from proteins like Factor IXa drastically reduces (<0.5%) their clotting activity, underscoring its irreplaceable role in membrane binding and cofactor interactions necessary for efficient substrate activation [6].
Table 1: Key Biological Functions of Gla-Containing Proteins
Protein Category | Examples | Primary Function | Role of Gla Residues |
---|---|---|---|
Coagulation Factors | FVII, FIX, FX, Prothrombin (FII) | Catalyze thrombin generation and fibrin clot formation | Mediate Ca²⁺-dependent phospholipid membrane binding for complex assembly |
Anticoagulant Proteins | Protein C, Protein S | Regulate and inhibit the coagulation cascade | Mediate Ca²⁺-dependent phospholipid membrane binding and interaction with receptors (EPCR) |
Calcification Inhibitors | Matrix Gla Protein (MGP) | Prevent pathological vascular and soft tissue calcification | Bind Ca²⁺ ions, inhibit hydroxyapatite crystal nucleation and growth |
Bone Proteins | Osteocalcin | Bone mineralization regulation | Mediate hydroxyapatite binding |
The chemical synthesis of Gla-containing peptides faces significant hurdles, primarily stemming from the physicochemical properties of the Gla residue itself and the complexity of assembling hydrophobic sequences often found in Gla domain-containing proteins:
D-Stereochemistry: The D-configuration (as opposed to the natural L-Gla) is often chosen for specific applications, such as studying receptor interactions or creating protease-resistant analogs, although the natural L-form is also commercially available.
Backbone Protection (Temporary): Using tools like Removable Backbone Modification (RBM) with solubilizing units (e.g., Arg₄ tags attached via a cleavable linker) can dramatically improve solubility during synthesis and purification. These tags are removed during the final TFA cleavage [10].
Native Chemical Ligation (NCL) for Larger Constructs: Synthesizing full-length Gla domain-containing proteins (often >50 residues) typically requires segment condensation via Native Chemical Ligation (NCL). NCL involves chemoselective reaction between a C-terminal peptide thioester and an N-terminal cysteine residue on another peptide fragment, forming a native peptide bond. Generating the necessary peptide segments containing multiple protected Gla residues presents the solubility challenges mentioned above. Facilitating NCL for hydrophobic Gla-domain fragments often requires:
Table 2: Fmoc-D-Gla(OtBu)₂-OH Chemical Identity and Properties
Property | Value / Description | Source/Confirmation |
---|---|---|
Systematic Name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(tert-butoxy)carbonyl]-5-(tert-butoxy)-5-oxopentanoic acid | PubChem, ChemicalBook [3] [8] |
Common Name | Fmoc-D-γ-carboxyglutamic acid γ,γ-di-tert-butyl ester | Widely used |
CAS Registry Number | 111662-65-8 | Universal [3] [5] [8] |
Molecular Formula | C₂₉H₃₅NO₈ | Elemental Analysis, MS [3] [8] |
Molecular Weight | 525.59 g/mol | Calculated, MS [3] [8] |
Appearance | White to off-white solid | Typical supplier specifications |
Storage Temperature | -15°C to -20°C | Common recommendation for Fmoc-amino acids [8] |
Protecting Groups | α-Amino: Fmoc (Fmoc-); γ-Carboxyls: di-tert-Butyl ester (-OtBu) | Design [3] [5] [8] |
Stereochemistry | D at the α-carbon | Designated by "D-" in name [3] [5] [8] |
Key Application | Fmoc-Solid Phase Peptide Synthesis (SPPS) of D-γ-carboxyglutamic acid (Gla) containing peptides | Primary purpose |
Table 3: Solubilizing Strategies for Gla-Containing Peptides in Synthesis
Stage | Challenge | Strategy | Example/Notes |
---|---|---|---|
Fmoc-SPPS (Resin) | Peptide aggregation, incomplete reactions | Optimized solvent mixtures (NMP/DMSO, NMP/H₂O) | 95:5 NMP:H₂O used for IFITM3 synthesis [10] |
Elevated temperature synthesis | Disrupts β-sheet formation | ||
Pseudoproline dipeptides | Disrupts secondary structure | ||
Chaotropic agents / detergents (low %) | e.g., 0.1% SDS | ||
Purification/Analysis | Poor solubility in aqueous/organic buffers | High organic content buffers | e.g., Acetonitrile/Water/TFA with >60% ACN |
Inclusion of chaotropes/acids | e.g., 6M GuHCl, 0.1% TFA | ||
Native Chemical Ligation (NCL) | Poor solubility of hydrophobic segments in NCL buffer | Temporary C-/N-terminal solubilizing tags (Removable) | Arg-tags: Arg₄, Arg₇ [10]; Lys-tags: Lys₅, Lys₆; PPO tag (polyethylene glycol-polyamide); Phacm tag on Cys [10] |
Denaturants/Chaotropes in NCL buffer | 6M GuHCl, 4-8M Urea | ||
Detergents / Micelles | β-Octyl-glucoside (OG) [10], DPC [10], SDS | ||
Organic co-solvents | TFE, HFIP (often mixed with aqueous buffer e.g., TFE/H₂O 2:1) [10] | ||
Specific NCL methodologies facilitating solubility | Oxo-ester mediated NCL: Tag auto-removal [10]; Hydrazide-based NCL [10] |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: